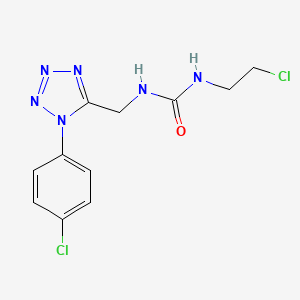

1-(2-chloroethyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-chloroethyl)-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N6O/c12-5-6-14-11(20)15-7-10-16-17-18-19(10)9-3-1-8(13)2-4-9/h1-4H,5-7H2,(H2,14,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLBNBPCZNRVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)NCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

Alkylation: The tetrazole derivative is then alkylated with 2-chloroethyl isocyanate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

1-(2-chloroethyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

Industrial Chemistry: It can be used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The tetrazole ring and chlorophenyl group can also interact with various biological pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-chloroethyl)-3-(4-chlorophenyl)urea

- 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)urea

- 1-(4-chlorophenyl)-3-(1H-tetrazol-5-yl)urea

Uniqueness

1-(2-chloroethyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the tetrazole ring and the chlorophenyl group allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

1-(2-chloroethyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of the Tetrazole Ring : The tetrazole ring is synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

- Alkylation : The resulting tetrazole derivative is alkylated with 2-chloroethyl isocyanate to yield the final product .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to modifications that influence various cellular functions. The tetrazole and chlorophenyl components may also engage with specific biological pathways, enhancing the compound's overall activity .

Biological Activity

The compound exhibits a range of biological activities, particularly in cancer research:

- Antitumor Activity : Similar compounds have shown potential as antitumor agents through mechanisms involving DNA cross-linking, which disrupts cancer cell replication. For instance, chloroethylnitrosoureas, which share structural similarities, have demonstrated significant antitumor efficacy .

- Genotoxicity : Research indicates that compounds with similar structures can induce DNA damage, leading to mutagenicity and carcinogenicity. For example, studies on related chloroethylnitrosoureas revealed that they could cause DNA single-strand breaks and interstrand cross-links, impacting their therapeutic effectiveness .

Case Studies

Recent studies have highlighted the biological implications of similar compounds:

- Case Study 1 : A comparative investigation into hydroxylated chloroethylnitrosoureas showed that structural modifications significantly affected their antitumor activity and toxicity profiles. The study found that certain derivatives had reduced therapeutic efficacy but increased mutagenicity .

- Case Study 2 : Research on microtubule destabilizers derived from 1H-tetrazols indicated promising anticancer activities. These compounds were designed to disrupt microtubule dynamics, which is critical for cell division, thereby providing a potential therapeutic avenue for cancer treatment .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with chlorination of aniline derivatives, followed by urea formation via isocyanate coupling (e.g., using 2-chloroaniline and tetrazole-containing intermediates). Critical parameters include:

- Temperature control (e.g., maintaining 0–5°C during chlorination to avoid side reactions) .

- Solvent selection (polar aprotic solvents like DMF enhance reactivity in urea bond formation) .

- Catalyst optimization (e.g., triethylamine for acid scavenging) .

- Purification techniques (column chromatography or recrystallization to isolate the urea derivative) .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer: Orthogonal analytical methods are recommended:

- NMR spectroscopy (¹H/¹³C NMR for verifying substituent positions and urea linkage) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography for absolute configuration determination (as demonstrated in related triazole-urea structures) .

- HPLC with UV/ELSD detection for purity assessment (>95% threshold for pharmacological studies) .

Q. What key physicochemical properties must be characterized for pharmacological studies?

Methodological Answer:

| Property | Method | Relevance |

|---|---|---|

| logP | Shake-flask/OECD 117 guidelines | Predicts membrane permeability and bioavailability . |

| Aqueous solubility | Equilibrium solubility assay (pH 1–7.4) | Determines formulation feasibility . |

| pKa | Potentiometric titration | Influces ionization state in physiological conditions . |

| Thermal stability | Differential scanning calorimetry (DSC) | Guides storage conditions and shelf-life . |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. anticancer efficacy)?

Methodological Answer:

- Standardize assay conditions : Compare results under identical cell lines (e.g., Candida albicans ATCC 90028 for antifungal studies) and dosing regimens .

- Dose-response profiling : Use Hill slope analysis to differentiate target-specific effects from cytotoxicity .

- Structural analogs testing : Evaluate substituent effects (e.g., replacing the chlorophenyl group with thiophene to modulate activity) .

Q. What experimental strategies are recommended for elucidating the mechanism of action?

Methodological Answer:

- Biochemical assays : Measure enzyme inhibition (e.g., CYP450 isoforms) using fluorescence-based substrates .

- Molecular docking : Perform in silico simulations with triazole-binding enzymes (e.g., fungal lanosterol 14α-demethylase) to predict binding modes .

- Surface plasmon resonance (SPR) : Quantify binding affinity to putative targets like kinase domains .

Q. What methodologies are appropriate for studying environmental stability and degradation pathways?

Methodological Answer:

- Hydrolysis studies : Conduct OECD 111 tests at pH 4–9 to identify degradation products via LC-MS .

- Photolysis experiments : Expose to UV light (λ = 254–365 nm) and monitor decay kinetics .

- Biotic transformation : Incubate with soil microbiota and analyze metabolites using high-resolution orbitrap MS .

Q. How can pharmacokinetic profiles be optimized through structural modifications?

Methodological Answer:

- Metabolic soft spots : Introduce deuterium at labile positions (e.g., chloroethyl group) to prolong half-life .

- Prodrug strategies : Mask the urea moiety with ester groups for enhanced absorption .

- Computational ADME modeling : Use tools like SwissADME to predict bioavailability and CYP interactions .

Q. What statistical approaches are valid for SAR analysis with limited sample sizes?

Methodological Answer:

- Multivariate analysis : Apply partial least squares (PLS) regression to correlate substituent properties (e.g., Hammett σ) with activity .

- Bayesian machine learning : Train models on small datasets to prioritize high-potensity analogs .

- Bootstrapping : Validate model robustness by resampling experimental data .

Q. How should researchers validate hypotheses about off-target effects in cellular models?

Methodological Answer:

- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended targets .

- CRISPR-Cas9 knockouts : Validate target specificity by deleting putative receptors .

- High-content screening : Monitor cellular phenotypes (e.g., apoptosis, oxidative stress) across multiple pathways .

Q. What advanced computational methods predict metabolic liabilities of derivatives?

Methodological Answer:

- In silico metabolite prediction : Use GLORYx or MetaSite to simulate Phase I/II metabolism .

- Molecular dynamics (MD) simulations : Assess binding stability of metabolites with detoxification enzymes (e.g., glutathione transferases) .

- Quantum mechanical calculations : Evaluate reactivity of electrophilic groups (e.g., chloroethyl) toward nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.